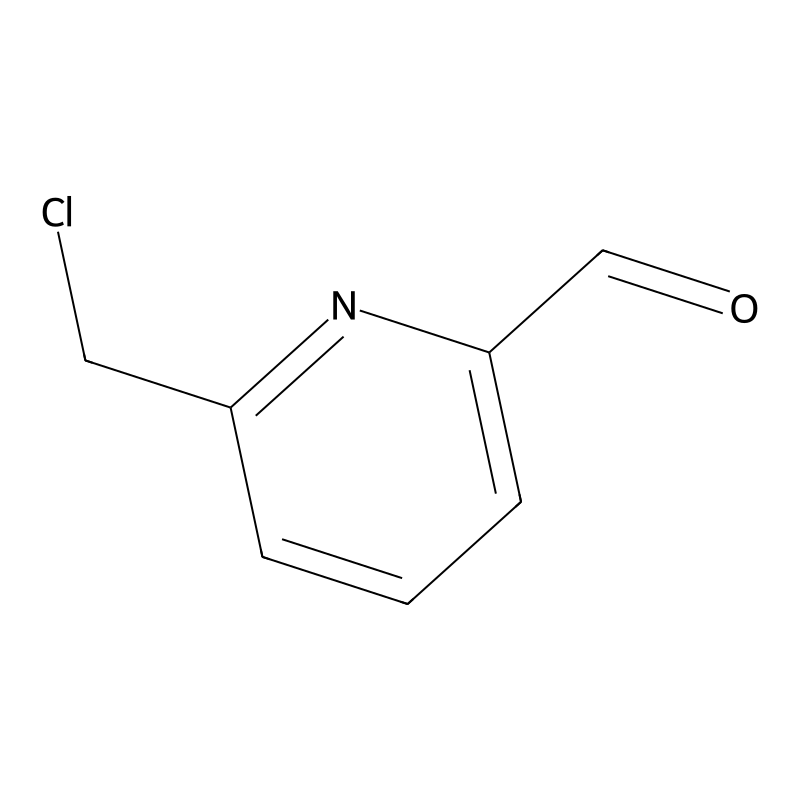6-(Chloromethyl)picolinaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
One area of research explores 6-Cl-picolinaldehyde as a building block for more complex molecules. The formyl group and chloromethyl group can be manipulated through chemical reactions to create new carbon-carbon bonds and introduce functional groups. This versatility allows scientists to synthesize novel molecules with potential applications in pharmaceuticals, materials science, and other fields [].
Here are some examples of how 6-Cl-picolinaldehyde is used in organic synthesis:
6-(Chloromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H6ClNO. It is classified as an aromatic aldehyde, specifically a chloromethyl derivative of picolinaldehyde, which is itself a derivative of pyridine. This compound features a chloromethyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. Its structure can be represented as:
- IUPAC Name: 6-(chloromethyl)pyridine-2-carbaldehyde
- Molecular Weight: 155.58 g/mol
- Canonical SMILES: C1=CC(=NC(=C1)C=O)CCl
The presence of both the aldehyde and chloromethyl groups makes this compound versatile in various
- Mannich Reaction: This compound acts as a key intermediate in the Mannich reaction, where it participates in forming β-amino carbonyl compounds through the reaction of an amine, formaldehyde, and a ketone or aldehyde. The reaction can yield enantiodivergent products under specific conditions.
- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, allowing for the synthesis of complex N-heterocycles. For instance, it has been utilized in the synthesis of pyridines through visible-light-enabled biomimetic aza-6π electrocyclization.
Several methods have been developed for synthesizing 6-(Chloromethyl)picolinaldehyde:
- Direct Chloromethylation: One common method involves the chloromethylation of picolinaldehyde using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Mannich-Type Reactions: Recent advancements have introduced asymmetric carbonyl catalysis that allows for the direct formation of this compound from glycine esters and aromatic aldimines under mild conditions.
6-(Chloromethyl)picolinaldehyde has diverse applications:
- Synthesis of N-Heterocycles: It serves as an important building block for synthesizing various N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
- Analytical Chemistry: The compound has been studied as an analytical reagent capable of forming colored chelates with divalent metal ions, making it useful in spectrophotometric analyses.
Interaction studies involving 6-(Chloromethyl)picolinaldehyde primarily focus on its reactivity with nucleophiles and its role in catalysis:
- Reactivity with Amines: Studies have shown that this compound can react with amines to form various derivatives that may have enhanced biological activities.
- Catalytic
Several compounds are structurally related to 6-(Chloromethyl)picolinaldehyde. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 6-(Hydroxymethyl)picolinaldehyde | Contains a hydroxymethyl group instead of chloromethyl | Potentially different biological activity |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde | Contains a boron-containing moiety | Useful in organometallic chemistry |
| 3-Fluoro-5-(trifluoromethyl)picolinaldehyde | Contains fluorinated groups | Enhanced lipophilicity and potential biological activity |
| 6-(Dimethylamino)picolinaldehyde | Contains a dimethylamino group | Increased basicity and potential for different reactivity |
| 3-Bromo-5-(trifluoromethyl)picolinaldehyde | Contains bromine and trifluoromethyl groups | Potentially altered electronic properties |
The uniqueness of 6-(Chloromethyl)picolinaldehyde lies in its specific combination of functional groups that facilitate diverse








